
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Overview
Description
This compound combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cyclic adenosine monophosphate . It acts as an antagonist of cyclic adenosine monophosphate-dependent protein kinases and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases .
Preparation Methods
The synthesis of Rp-8-bromo-Cyclic AMPS sodium salt involves the substitution of hydrogen in position 8 of the nucleobase with bromine and the modification of one of the two exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur . The synthetic route typically involves the following steps:
Bromination: Introduction of a bromine atom at the 8-position of the adenine base.
Phosphorothioation: Substitution of an exocyclic oxygen atom with sulfur in the cyclic phosphate moiety.
Cyclization: Formation of the cyclic phosphate ring.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Rp-8-bromo-Cyclic AMPS sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the adenine base can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the cyclic phosphate moiety can undergo oxidation and reduction reactions.
Hydrolysis Resistance: The compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases.
Common reagents and conditions used in these reactions include brominating agents, sulfurizing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Research Applications
1.1 Modulation of Cellular Signaling Pathways
Rp-8-Br-cAMPS is primarily utilized to investigate the cAMP signaling pathway, which is crucial for numerous cellular processes including metabolism, gene expression, and cell proliferation. By acting as a competitive inhibitor of PKAs, this compound allows researchers to dissect the role of cAMP in cellular signaling without activating downstream effects typically induced by natural cAMP.
1.2 Study of Cell Fusion and Differentiation
Research has demonstrated that Rp-8-Br-cAMPS can impair cell fusion processes in human trophoblast cells. This effect is attributed to its antagonistic action on PKAs, which are essential for trophoblast cell fusion into syncytiotrophoblasts, a critical step in placentation. Furthermore, it has been shown to induce differentiation in mesenchymal stem cells derived from Wharton’s jelly, highlighting its potential in regenerative medicine .
1.3 Investigation of Apoptosis and Cell Viability
Studies indicate that Rp-8-Br-cAMPS can influence apoptosis pathways. For instance, it has been used to treat choriocarcinoma BeWo cells to assess its effects on cell viability and morphological changes in response to apoptotic stimuli . The compound's ability to modulate apoptosis makes it valuable for cancer research, particularly in understanding tumor cell behavior.
Pharmacological Insights
2.1 Effects on Protein Kinase A Activation
The compound's primary mechanism involves competitive inhibition of PKAs, which are pivotal in mediating various cellular responses. By preventing the activation of these kinases, Rp-8-Br-cAMPS can alter downstream signaling pathways that affect cellular growth and differentiation .
2.2 Resistance to Hydrolysis
One of the notable features of Rp-8-Br-cAMPS is its resistance to hydrolysis by phosphodiesterases, making it a long-acting analog compared to other cAMP derivatives like 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) . This property allows for prolonged experimental conditions without rapid degradation, facilitating more extended studies on cellular responses.
Case Studies and Experimental Findings
Mechanism of Action
Rp-8-bromo-Cyclic AMPS sodium salt acts as an antagonist of cyclic adenosine monophosphate-dependent protein kinases by occupying the cyclic adenosine monophosphate binding sites . This prevents the kinase holoenzyme from dissociating and thus from activation. The compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, ensuring its stability and prolonged activity .
Comparison with Similar Compounds
Rp-8-bromo-Cyclic AMPS sodium salt is unique due to its combination of bromine substitution in the adenine base and sulfur substitution in the cyclic phosphate moiety. Similar compounds include:
8-Bromo-cyclic adenosine monophosphate sodium salt: A cell-permeable cyclic adenosine monophosphate analog that activates protein kinase A and has greater resistance to hydrolysis by phosphodiesterase than cyclic adenosine monophosphate.
Rp-cyclic adenosine monophosphorothioate: A protein kinase inhibitor that combines an exocyclic sulfur substitution in the cyclic phosphate ring.
These compounds share structural similarities but differ in their specific substitutions and biological activities.
Biological Activity
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt (often abbreviated as Sp-8-Br-cAMPS) is a potent analog of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound is primarily known for its role as a metabolically stable activator of protein kinase A (PKA), making it a valuable tool in biochemical research and therapeutic applications.
- Chemical Formula : C₁₀H₁₁BrN₅NaO₆P
- Molecular Weight : 423.2 g/mol
- CAS Number : 127634-20-2
- Appearance : White to off-white powder
- Solubility : Soluble in water or aqueous buffer
Sp-8-Br-cAMPS functions primarily as an agonist of PKA. Unlike natural cAMP, it is resistant to hydrolysis by phosphodiesterases, which prolongs its action within biological systems. This stability allows for sustained activation of downstream signaling pathways associated with cell proliferation, differentiation, and apoptosis.
Cell Proliferation and Differentiation
Research indicates that Sp-8-Br-cAMPS can promote cell division and differentiation in various cell types. For instance, in tobacco pith parenchyma tissue, it effectively replaces the cell-division-promoting activity of other cytokinin analogs . Additionally, it has been shown to enhance the differentiation of human induced pluripotent stem cells (iPSCs) into intestinal epithelial cells when combined with other agents like IBMX .
Apoptosis Induction
Sp-8-Br-cAMPS has been implicated in inducing apoptosis in cancer cell lines. In studies involving esophageal cancer cells, the compound was found to enhance apoptotic processes, suggesting its potential utility in cancer therapy . Furthermore, it influences gene expression related to apoptosis and cellular stress responses .
Vascular Endothelial Growth Factor (VEGF) Production
The compound has also been shown to stimulate VEGF production, which plays a crucial role in angiogenesis. This effect is particularly relevant in tissue engineering and regenerative medicine, where promoting blood vessel formation is essential for tissue viability .
Summary of Research Findings
Case Studies
-
Tobacco Cell Division Study
- Objective : To evaluate the effectiveness of Sp-8-Br-cAMPS in promoting cell division.
- Findings : The compound demonstrated superior resistance to degradation compared to natural cAMP, leading to enhanced cell division rates.
-
Cancer Cell Apoptosis Study
- Objective : To investigate the apoptotic effects of Sp-8-Br-cAMPS on esophageal cancer cells.
- Findings : Significant induction of apoptosis was observed, highlighting its potential as a therapeutic agent against cancer.
-
VEGF Production in Tissue Engineering
- Objective : To assess the role of Sp-8-Br-cAMPS in promoting angiogenesis.
- Findings : The compound effectively induced VEGF production, suggesting applications in enhancing tissue regeneration.
Q & A
Basic Research Questions
Q. How can researchers distinguish between Sp- and Rp-isomers of 8-Bromoadenosine 3',5'-cyclic monophosphothioate, and validate their purity?
- Methodology : Use chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. For purity validation, employ reverse-phase HPLC with UV detection (λ = 260–280 nm) and compare retention times against certified standards. Mass spectrometry (MS) can further verify molecular weight and isotopic patterns. Purity thresholds ≥98% are typical for experimental reproducibility .
Q. What experimental protocols ensure optimal stability of this compound in cell culture studies?
- Methodology : Prepare stock solutions in PBS or DMSO (5–10 mM) and aliquot to avoid freeze-thaw cycles. Store lyophilized powder at –20°C in desiccated, light-protected conditions. For working solutions, use within 24 hours when diluted in cell media. Monitor degradation via UV absorbance (λmax ~260 nm) or LC-MS to detect hydrolysis products .
Q. How does this compound activate cAMP-dependent PKA, and what controls are needed to confirm specificity?
- Methodology : The Sp-isomer mimics cAMP by binding PKA’s regulatory subunits, inducing catalytic subunit release. Validate specificity using:
- Pharmacological controls : Co-treatment with Rp-isomers (e.g., Rp-8-Br-cAMPS), which antagonize PKA activation .
- Genetic controls : PKA-knockout cell lines or siRNA-mediated PKA subunit silencing.
- Downstream readouts : Measure phosphorylation of PKA substrates (e.g., CREB) via Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent effects across different cell types?
- Methodology : Perform phosphodiesterase (PDE) activity assays in target cells, as PDE expression varies by tissue and affects compound half-life. Use PDE inhibitors (e.g., IBMX) to standardize intracellular cAMP levels. Titrate concentrations (1–100 µM) and correlate with PKA activity via FRET-based biosensors (e.g., AKAR3) to identify cell-specific EC50 values .
Q. What strategies mitigate off-target effects when studying neuromuscular junction development?
- Methodology : Combine isoform-selective inhibitors (e.g., H89 for PKA, βIV5–3 for PKCβI) with subtype-specific agonists. Validate using dual-label immunohistochemistry for pre- and postsynaptic markers (e.g., SV2 and AChR clusters). Cross-reference results with RNA-seq data to rule out compensatory signaling pathways .
Q. How to design experiments investigating synergistic effects with epigenetic modulators (e.g., valproic acid)?
- Methodology : Use factorial design matrices to test combinations of 8-Bromo-cAMPS (10–50 µM) and valproic acid (0.5–2 mM). Assess synergy via Bliss independence or Chou-Talalay models. Measure histone acetylation (H3K9ac) and PKA activity simultaneously to map crosstalk between cAMP and HDAC pathways .
Q. What analytical techniques confirm the compound’s role in apoptosis versus differentiation in cancer models?
- Methodology : Pair flow cytometry (Annexin V/PI staining) with differentiation markers (e.g., β-III tubulin for neurons, ALP for osteoblasts). Use RNA interference (shRNA against PKA catalytic subunits) to isolate apoptosis-specific pathways. Single-cell RNA-seq can resolve heterogeneous responses .
Q. Data Analysis & Validation
Q. How to validate PKA activation in live-cell imaging studies?
- Methodology : Employ FRET-based PKA activity reporters (e.g., AKAR4) or translocational biosensors (PKA-C subunit fused to GFP). Normalize signals to baseline activity in untreated cells and confirm reversibility with PKA inhibitors (e.g., KT5720) .
Q. What statistical approaches address variability in phosphorylation assays across biological replicates?
- Methodology : Use mixed-effects models to account for batch effects. Normalize phosphoprotein signals to total protein (e.g., CREB/CREB-total ratio) and apply Benjamini-Hochberg correction for multiple comparisons. Include technical replicates to distinguish assay noise from biological variability .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.